N-(4-methoxybenzyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, trifluoromethylphenyl, and tetrazole groups
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps:
Formation of the Methoxyphenyl Group: This can be achieved through the reaction of 4-methoxybenzyl chloride with a suitable amine under basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated precursor.
Tetrazole Formation: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Final Coupling: The final step involves coupling the previously synthesized intermediates under appropriate conditions to form the target compound.
Chemical Reactions Analysis
N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Cycloaddition: The tetrazole ring can undergo [3+2] cycloaddition reactions with alkynes or alkenes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and trifluoromethylphenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group and is used in similar synthetic applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in the synthesis of dyes and pharmaceuticals.
3-Chloro-4-methylphenyl isocyanate: This compound contains a similar aromatic structure and is used as a building block in organic synthesis.
Properties
Molecular Formula |
C18H16F3N5O2 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16F3N5O2/c1-28-15-8-2-12(3-9-15)10-22-16(27)11-26-24-17(23-25-26)13-4-6-14(7-5-13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,27) |
InChI Key |
CYMPMMQWAPKXQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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